Cas no 1805655-04-2 (4-Cyano-2,6-dibromophenylacetic acid)

4-Cyano-2,6-dibromophenylacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Cyano-2,6-dibromophenylacetic acid
-
- Inchi: 1S/C9H5Br2NO2/c10-7-1-5(4-12)2-8(11)6(7)3-9(13)14/h1-2H,3H2,(H,13,14)
- InChI Key: VSZWLEPSMNGVMO-UHFFFAOYSA-N
- SMILES: BrC1C=C(C#N)C=C(C=1CC(=O)O)Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 261
- Topological Polar Surface Area: 61.1
- XLogP3: 2.5
4-Cyano-2,6-dibromophenylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013015866-500mg |
4-Cyano-2,6-dibromophenylacetic acid |
1805655-04-2 | 97% | 500mg |
831.30 USD | 2021-06-25 | |
Alichem | A013015866-250mg |
4-Cyano-2,6-dibromophenylacetic acid |
1805655-04-2 | 97% | 250mg |
504.00 USD | 2021-06-25 | |
Alichem | A013015866-1g |
4-Cyano-2,6-dibromophenylacetic acid |
1805655-04-2 | 97% | 1g |
1,490.00 USD | 2021-06-25 |
4-Cyano-2,6-dibromophenylacetic acid Related Literature
-
Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290
-
Y. J. Liu,Q. H. Kong RSC Adv., 2017,7, 51807-51813
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
Additional information on 4-Cyano-2,6-dibromophenylacetic acid
Introduction to 4-Cyano-2,6-dibromophenylacetic acid (CAS No. 1805655-04-2)
4-Cyano-2,6-dibromophenylacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1805655-04-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of halogenated aromatic carboxylic acids, characterized by the presence of cyano and bromine substituents on a phenyl ring, which endows it with unique chemical and biological properties. The structural arrangement of these functional groups makes it a versatile intermediate in the synthesis of various pharmacologically active molecules.
The molecular structure of 4-Cyano-2,6-dibromophenylacetic acid consists of a benzene ring substituted with two bromine atoms at the 2 and 6 positions, and a cyano group at the 4 position. The carboxylic acid moiety (-COOH) is located at the 1 position of the ring. This specific configuration imparts reactivity that is useful in organic synthesis, particularly in constructing more complex molecules through nucleophilic addition or condensation reactions. The presence of both electron-withdrawing cyano and bromine groups enhances the electrophilicity of certain positions on the aromatic ring, making it a valuable building block for drug discovery programs.
In recent years, 4-Cyano-2,6-dibromophenylacetic acid has been explored as a key intermediate in the development of novel therapeutic agents. Its halogenated aromatic core is a common motif in many approved drugs and investigational compounds due to its ability to interact favorably with biological targets such as enzymes and receptors. The cyano group can be further functionalized into amides, nitriles, or other derivatives that may exhibit enhanced pharmacological activity. Additionally, the bromine atoms can serve as handles for cross-coupling reactions, allowing for the introduction of diverse substituents to tailor the properties of the final compound.
One of the most compelling aspects of 4-Cyano-2,6-dibromophenylacetic acid is its potential application in oncology research. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory effects on certain kinases and other enzymes implicated in cancer cell proliferation and survival. For instance, modifications to the carboxylic acid group can yield esters or amides that interact with protein targets in a manner similar to known chemotherapeutic agents. Furthermore, computational modeling studies have indicated that structural analogs of this compound may disrupt key signaling pathways involved in tumor growth, making it an attractive scaffold for further medicinal chemistry optimization.
The synthesis of 4-Cyano-2,6-dibromophenylacetic acid typically involves multi-step organic transformations starting from commercially available precursors such as bromobenzonitrile or cyanobenzoyl chloride. The introduction of bromine atoms at the 2 and 6 positions can be achieved through electrophilic aromatic substitution reactions using appropriate brominating agents under controlled conditions. Subsequent functionalization at other positions on the ring can be performed using palladium-catalyzed cross-coupling reactions or other transition-metal-catalyzed processes. These synthetic strategies highlight the compound's utility as a versatile intermediate in drug discovery pipelines.
From a biochemical perspective, 4-Cyano-2,6-dibromophenylacetic acid and its derivatives may interact with biological systems through multiple mechanisms. The cyano group can participate in hydrogen bonding interactions with polar residues in protein active sites, while the bromine atoms can engage in hydrophobic interactions or serve as anchors for protein binding. Additionally, the carboxylic acid group can ionize at physiological pH, potentially affecting solubility and membrane permeability properties of derived compounds. These features make it an interesting candidate for developing molecules with optimized pharmacokinetic profiles.
In academic research circles, 4-Cyano-2,6-dibromophenylacetic acid has been employed as a substrate for studying enzyme mechanisms and developing novel inhibitors. For example, its derivatives have been used to probe the activity of cytochrome P450 enzymes, which play crucial roles in drug metabolism. By designing analogs that mimic known substrates or inhibitors, researchers can gain insights into enzyme function and develop strategies to modulate metabolic pathways. Such studies not only advance our understanding of biochemical processes but also contribute to the design of more effective drugs with improved bioavailability.
The pharmaceutical industry has also recognized the potential value of 4-Cyano-2,6-dibromophenylacetic acid as a building block for novel therapeutics. Several companies have included this compound in their internal libraries for screening against various disease targets. Its structural features make it suitable for generating diverse chemical space without excessive computational cost during virtual screening processes. Moreover, its commercial availability allows researchers to rapidly access this intermediate for experimental validation of promising drug candidates.
Looking ahead, future research on 4-Cyano-2,6-dibromophenylacetic acid may focus on expanding its applications beyond oncology into other therapeutic areas such as inflammation or neurodegenerative diseases. By leveraging computational chemistry tools alongside experimental validation, scientists aim to identify new scaffolds derived from this compound that exhibit improved efficacy and reduced side effects compared to existing treatments. The versatility of its molecular framework ensures that it will remain a relevant intermediate in synthetic chemistry for years to come.
1805655-04-2 (4-Cyano-2,6-dibromophenylacetic acid) Related Products
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)




